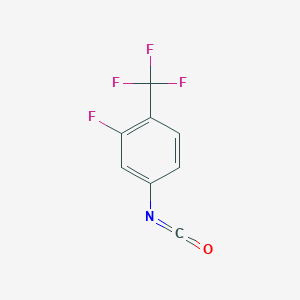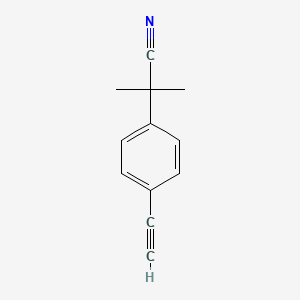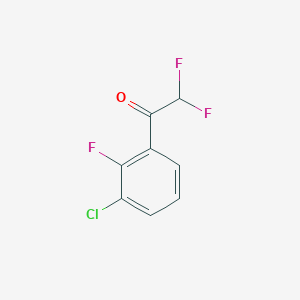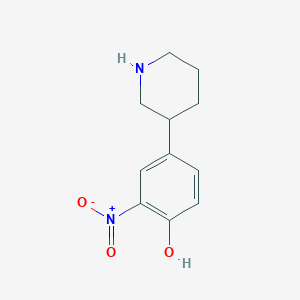
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a fluorinated aromatic isocyanate, characterized by the presence of both fluorine and isocyanate functional groups. This compound is used as a reagent in the synthesis of various nitrogen-containing compounds, particularly those with kinase inhibitory activity .
Méthodes De Préparation
The synthesis of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas and related compounds.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.
The major products formed from these reactions include ureas, carbamates, and other nitrogen-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Applications De Recherche Scientifique
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, its derivatives can inhibit kinase enzymes by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene include:
1-Fluoro-2-isocyanato-4-(trifluoromethyl)benzene: This compound has a similar structure but with the fluorine and isocyanate groups in different positions.
4-(Trifluoromethyl)phenyl isocyanate: Lacks the fluorine atom but retains the trifluoromethyl and isocyanate groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of its derivatives.
Propriétés
Formule moléculaire |
C8H3F4NO |
|---|---|
Poids moléculaire |
205.11 g/mol |
Nom IUPAC |
2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Clé InChI |
LZQASWKDHGNIHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)



![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)

